molecular formula C14H11N3O2S B6498471 3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 946229-32-9

3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B6498471
CAS No.: 946229-32-9
M. Wt: 285.32 g/mol
InChI Key: XYEKEEJPIDGJPW-UHFFFAOYSA-N
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Description

3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic heterocyclic compound designed for research and development applications. This molecule features a 1,2-oxazole core linked to a 1,3-thiazole ring via a carboxamide bridge, a structural motif prevalent in medicinal chemistry . Compounds incorporating both oxazole and thiazole rings are frequently investigated for their diverse biological activities. Thiazole derivatives, in particular, have been extensively studied as potential anti-inflammatory agents, often targeting pathways such as COX, LOX, and MAPK signaling cascades . Similarly, 1,3-oxazole scaffolds are recognized as valuable intermediates with a wide spectrum of reported biological properties, including antibacterial and anti-cancer activities . The specific substitution pattern of this compound suggests potential for use in high-throughput screening campaigns to discover novel bioactive molecules. Researchers can utilize this chemical as a key building block in synthetic chemistry or as a lead compound for further optimization in drug discovery projects. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions.

Properties

IUPAC Name

3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-7-12(19-17-9)13(18)16-14-15-11(8-20-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEKEEJPIDGJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Synthesis

The thiazole component is typically synthesized via the Hantzsch thiazole synthesis, which condenses α-halo ketones with thioureas. For the 4-phenyl-1,3-thiazol-2-amine intermediate:

  • Reagents : Phenacyl bromide and thiourea react in ethanol under reflux.

  • Conditions : 12–24 hours at 80°C, yielding 70–85% crude product.

  • Purification : Recrystallization from ethanol removes unreacted starting materials.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of thiourea’s sulfur on the α-carbon of phenacyl bromide, followed by cyclization and ammonia elimination.

Oxazole Ring Synthesis

The 3-methyl-1,2-oxazole-5-carboxylic acid precursor is prepared via cyclization of β-keto amides:

  • Reagents : Ethyl acetoacetate and hydroxylamine hydrochloride form an isoxazole intermediate, which is oxidized to the carboxylic acid.

  • Conditions : Nitric acid oxidation at 60°C for 6 hours.

  • Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

Amide Coupling

The final step involves coupling the thiazole amine and oxazole carboxylic acid using carbodiimide-based reagents:

  • Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous DMF.

  • Conditions : Stirring at room temperature for 12–18 hours under nitrogen.

  • Workup : Extraction with dichloromethane and purification via flash chromatography.

Table 1. Coupling Reagent Efficiency

Reagent SystemYield (%)Purity (%)
EDCI/HOBt7895
DCC/DMAP6589
TBTU7292

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) enhance reagent solubility, while bases (triethylamine) neutralize HCl byproducts. Catalytic Pd(II) improves coupling efficiency in microwave-assisted reactions:

  • Microwave Conditions : 100°C, 30 minutes, 85% yield.

Table 2. Solvent Impact on Yield

SolventDielectric ConstantYield (%)
DMF36.778
THF7.552
Acetonitrile37.568

Purification Strategies

Recrystallization from ethanol-DMF (3:1) yields high-purity product (>98%). HPLC analysis (C18 column, acetonitrile/water gradient) confirms homogeneity, with retention times consistent across batches.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 7.35–7.50 (m, 5H, Ph), 8.20 (s, 1H, oxazole-H).

  • IR (KBr) : 1670 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Table 3. Key NMR Assignments

Proton Environmentδ (ppm)Multiplicity
Oxazole CH₃2.45Singlet
Thiazole C-H7.40Multiplet
Amide N-H10.2Broad

Chromatographic Purity

HPLC analysis under gradient elution (0.1% TFA in water/acetonitrile) shows a single peak at 12.3 minutes, confirming >98% purity.

Industrial Scale Considerations

Scale-up challenges include exothermic reactions and solvent recovery. Continuous flow reactors mitigate heat dissipation issues, while solvent recycling reduces costs:

  • Batch vs. Flow : Flow systems achieve 90% yield vs. 75% in batch.

  • Green Chemistry : Use of cyclopentyl methyl ether (CPME) as a safer solvent alternative.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxazole and thiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amide or alcohol derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazole and oxazole compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The thiazole moiety is particularly noted for its role in enhancing antimicrobial activity .

Anti-inflammatory Properties

Compounds similar to 3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide have been investigated for their anti-inflammatory effects. They act as agonists for the aryl hydrocarbon receptor (AhR), which is involved in mediating inflammatory responses. This suggests potential therapeutic applications in treating diseases characterized by chronic inflammation .

Anticancer Potential

Recent studies have explored the anticancer properties of thiazole and oxazole derivatives. These compounds may interfere with cancer cell proliferation and induce apoptosis through various cellular pathways. The specific interactions of this compound with cancer cell lines are a promising area for further research.

Pesticides and Fungicides

The structural characteristics of this compound make it a candidate for development as a pesticide or fungicide. Compounds with similar frameworks have shown efficacy against plant pathogens and pests, suggesting that this compound could be engineered to enhance crop protection while minimizing environmental impact.

Polymer Chemistry

The incorporation of thiazole and oxazole units into polymer matrices can impart unique properties such as enhanced thermal stability and electrical conductivity. Research into the synthesis of conductive polymers using derivatives of this compound is ongoing, focusing on applications in organic electronics and sensors.

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Bacillus cereus and Pseudomonas aeruginosa.
Anti-inflammatory EffectsIdentified as an AhR agonist with potential therapeutic implications for inflammatory disorders.
Anticancer ResearchExhibited cytotoxic effects on cancer cell lines; further studies needed to elucidate mechanisms.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Structural Analogs and Key Comparisons

Modifications on the Thiazole Ring

5-Methyl-N-(5-Nitro-1,3-Thiazol-2-yl)-3-Phenyl-1,2-Oxazole-4-Carboxamide
  • Structure : The thiazole ring bears a nitro group at position 5, while the oxazole has a phenyl group at position 3 and methyl at position 5 .
  • This modification may alter binding interactions in biological targets compared to the parent compound.
3-Methyl-N-(1,3-Thiazol-2-yl)-1,2-Oxazole-5-Carboxamide (CAS 903340-67-0)
  • Structure : Lacks the 4-phenyl substituent on the thiazole ring .
  • Impact : The absence of the phenyl group reduces molecular weight (simplified structure) and lipophilicity, which may improve aqueous solubility but diminish hydrophobic interactions in target binding.

Modifications on the Oxazole Ring

5-Methyl-N-(4-Methyl-3-Nitrophenyl)-3-Phenyl-1,2-Oxazole-4-Carboxamide
  • Structure : Oxazole substituents include phenyl (position 3) and methyl (position 5), with the carboxamide attached to a nitro- and methyl-substituted phenyl ring instead of thiazole .
3-Methyl-N-(2-Methyl-6-Propan-2-ylphenyl)-1,2-Oxazole-5-Carboxamide
  • Structure : Features a branched alkyl-substituted phenyl group (2-methyl-6-isopropyl) instead of thiazole .
  • Impact : The bulky isopropyl group increases steric hindrance and logP (3.74), enhancing lipophilicity but possibly reducing membrane permeability due to increased molecular weight (258.316 g/mol).

Functional Group Variations

3-(2,6-Dichlorophenyl)-5-Methyl-N-[(4-Phenyl-1,3-Thiazol-2-yl)Carbamothioyl]-1,2-Oxazole-4-Carboxamide
  • Structure : Replaces the carboxamide with a carbamothioyl group and adds a dichlorophenyl substituent to the oxazole .
  • Impact : The thiourea linkage (carbamothioyl) enhances sulfur-mediated interactions (e.g., metal coordination) but may reduce metabolic stability compared to the carboxamide. Chlorine atoms increase molecular weight (C21H14Cl2N4O2S2) and logP, favoring lipid bilayer penetration.

Physicochemical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP Key Modifications
Target Compound Not explicitly provided 4-Phenyl-thiazole, oxazole-5-carboxamide
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide C15H11N3O4S ~329.3 ~2.8* Thiazole-5-nitro, oxazole-3-phenyl
3-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide C8H7N3O2S 209.2 ~1.5* No phenyl on thiazole
3-Methyl-N-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole-5-carboxamide C15H18N2O2 258.3 3.74 Alkyl-phenyl substituent
3-(2,6-Dichlorophenyl)-5-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1,2-oxazole-4-carboxamide C21H14Cl2N4O2S2 493.4 ~4.2* Carbamothioyl, dichlorophenyl

*Estimated based on structural analogs.

Discussion of Substituent Effects

  • Electron-Withdrawing Groups (e.g., -NO2): Increase polarity and metabolic stability but may reduce solubility (e.g., ) .
  • Lipophilic Groups (e.g., -Cl, alkyl chains) : Enhance logP and membrane permeability but risk off-target toxicity (e.g., ) .
  • Heterocycle Swapping : Replacing thiazole with phenyl () or pyrazole () alters electronic profiles and hydrogen-bonding networks, impacting target selectivity .

Biological Activity

The compound 3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide is a member of the oxazole and thiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H11N3O2S\text{C}_{14}\text{H}_{11}\text{N}_{3}\text{O}_{2}\text{S}

This compound features a thiazole ring fused with an oxazole moiety, contributing to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of various thiazole and oxazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against multiple cancer cell lines:

CompoundCell LineViability (%)p-value
3-Methyl-N-(4-phenyl...)Caco-2 (Colorectal)39.8<0.001
Similar CompoundA549 (Lung)56.90.0019

These findings suggest that modifications in the thiazole or oxazole rings can enhance anticancer activity selectively against certain types of cancer cells, particularly colorectal adenocarcinoma cells (Caco-2) compared to lung adenocarcinoma cells (A549) .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. The presence of specific substituents on the thiazole ring has been linked to increased interactions with cellular targets that regulate apoptosis pathways. For example, compounds with a phenyl group at the para position of the thiazole ring showed enhanced binding affinity to cancer-related proteins .

Antimicrobial Activity

Beyond anticancer properties, derivatives of this compound have also been evaluated for their antimicrobial activities. Studies indicate that certain thiazole and oxazole derivatives exhibit inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds reveal promising activity:

CompoundMIC (µg/mL)Bacterial Strain
3-Methyl-N-(4-phenyl...)0.25Mycobacterium tuberculosis

This suggests potential applications in developing new antimicrobial agents targeting resistant strains .

Case Studies

Several case studies have highlighted the efficacy of thiazole and oxazole derivatives in preclinical models:

  • Study on Caco-2 Cells : A study demonstrated that a series of thiazole derivatives significantly reduced cell viability in Caco-2 cells compared to untreated controls, indicating selective toxicity towards colorectal cancer cells .
  • Antimicrobial Evaluation : Another study assessed the activity of various oxazole derivatives against Mycobacterium tuberculosis, finding that specific substitutions led to enhanced efficacy against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide, and how are reaction conditions controlled to improve yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a pre-formed thiazole amine with an oxazole-carboxylic acid derivative. Key steps include:

  • Amide bond formation : Use of chloroacetyl chloride or carbodiimide-based coupling agents in solvents like dioxane or DMF, with triethylamine as a base to neutralize HCl byproducts .
  • Optimization : Temperature control (20–25°C for exothermic steps), solvent polarity adjustments, and catalyst selection (e.g., iodine for cyclization) enhance purity and yield .
  • Purity monitoring : Techniques like thin-layer chromatography (TLC) or HPLC ensure intermediate quality .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the thiazole and oxazole rings, methyl group positions, and carboxamide linkage .
  • HPLC : Used to assess purity (>95%) and resolve byproducts from multi-step syntheses .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular formula (e.g., C14H12N3O2S) and detects isotopic patterns .

Q. How does the compound’s solubility and stability impact experimental design in biological assays?

  • Methodological Answer :

  • Solubility : Moderate polar solvent solubility (e.g., DMSO, ethanol) due to carboxamide and heterocyclic moieties. Pre-formulation studies using co-solvents (e.g., PEG-400) improve bioavailability .
  • Stability : pH-dependent degradation in aqueous buffers requires storage at −20°C in anhydrous conditions. Accelerated stability studies (40°C/75% RH) assess shelf life .

Advanced Research Questions

Q. How do structural variations in thiazole and oxazole analogs affect bioactivity, and what computational tools predict these effects?

  • Methodological Answer :

  • Comparative studies : Replace the 4-phenyl-thiazole with 4-methoxyphenyl or 5-methylthiazole to evaluate changes in antimicrobial IC50 values .
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations analyze binding affinity to targets like bacterial enoyl-ACP reductase. Substituent effects (e.g., electron-withdrawing groups) are quantified via electrostatic potential maps .

Q. What experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Assay standardization : Control variables like bacterial strain (Gram-positive vs. Gram-negative), cell line viability thresholds, and pH (e.g., pH 7.4 vs. 6.5 alters protonation states) .
  • Structure-activity relationship (SAR) : Systematic substitution of the phenyl group (e.g., 4-Cl, 4-OCH3) isolates pharmacophores responsible for selective toxicity .

Q. What challenges arise in establishing SAR for derivatives, and how are they mitigated?

  • Methodological Answer :

  • Synthetic limitations : Steric hindrance from bulky substituents (e.g., 3-trifluoromethylphenyl) reduces coupling efficiency. Microwave-assisted synthesis improves reaction rates .
  • Data integration : Multivariate analysis (PCA or PLS) correlates electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity .

Q. How do molecular interactions with target proteins inform the design of more potent analogs?

  • Methodological Answer :

  • Crystallography : Co-crystallization with bacterial dihydrofolate reductase identifies hydrogen bonds between the carboxamide and Asp27 residue .
  • Free-energy perturbation (FEP) : Predicts binding affinity changes upon introducing methyl groups at the oxazole 3-position .

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